![molecular formula C7H8N2O3 B096680 Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione CAS No. 18217-32-8](/img/structure/B96680.png)
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
Descripción general
Descripción
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrazine moiety, with three ketone groups at positions 1, 4, and 5. The compound’s derivatives are synthesized via methods such as Ugi/nucleophilic substitution sequences or enantioselective hydrogenation, yielding diverse analogs with applications in hypertension management, aldose reductase inhibition, and histone deacetylase (HDAC) modulation .
Métodos De Preparación
Key Structural Features and Synthetic Challenges
The compound’s core consists of a pyrrolidine ring fused to a pyrazine ring, with ketone groups at positions 1, 4, and 6. The stereochemistry at position 6 (denoted by the (S)-configuration in its IUPAC name) introduces additional complexity . Challenges in synthesis include:
-
Regioselective oxidation to install ketones without over-oxidation.
-
Stereocontrol during cyclization or reduction steps.
-
Stability of intermediates , particularly under acidic or basic conditions.
Early routes referenced in patent literature begin with δ-chlorovaleric acid, a five-carbon chain with terminal chloride and carboxylic acid groups. According to Likhoscherstov et al., this precursor undergoes multistep transformations to form hexahydropyrrolo[1,2-a]pyrazin-1-one, a key intermediate . While specific details are sparse, the general pathway involves:
-
Amidation to form a δ-chlorovaleramide derivative.
-
Cyclization with ethylenediamine to construct the pyrazine ring.
-
Reduction to saturate the pyrrolidine ring.
This method, though foundational, suffers from low yields due to competing side reactions during cyclization.
Modern Catalytic Hydrogenation Approaches
A more efficient method, detailed in US Patent 4,230,856, employs catalytic hydrogenation to streamline the synthesis of reduced pyrrolo-pyrazine intermediates . The protocol involves:
Formation of 3,4-Dihydropyrrolo[1,2-a]pyrazine
Reactants :
-
Dialkylacetals or dioxolane derivatives of 2,5-dialkoxytetrahydrofurfuryl alcohol.
-
Ethylenediamine.
Conditions :
-
Solvent: Lower aliphatic acids (e.g., acetic acid).
-
Temperature: 100°C–150°C.
-
Time: 12–24 hours.
Mechanism :
The reaction proceeds via nucleophilic attack of ethylenediamine on the acetal, followed by acid-catalyzed cyclodehydration to form the dihydropyrrolo-pyrazine scaffold.
Hydrogenation to Tetrahydro Derivatives
Catalyst : Platinum group metals (e.g., palladium on carbon).
Conditions :
-
Solvent: Lower aliphatic alcohols (e.g., methanol).
-
Pressure: Atmospheric H₂.
-
Temperature: 65°C–80°C.
Outcome :
The dihydro intermediate undergoes selective hydrogenation to yield 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Purification via vacuum distillation affords the product in high purity .
Table 1: Hydrogenation Reaction Parameters
Parameter | Value/Range |
---|---|
Catalyst | Pd/C (5–10 wt%) |
Temperature | 65°C–80°C |
Pressure | 1 atm H₂ |
Reaction Time | 4–6 hours |
Solvent | Methanol/Ethanol |
Oxidation to Install Ketone Functionalities
The final step to access the trione derivative involves oxidation of specific carbon centers. While explicit literature on this transformation is limited, plausible routes include:
Jones Oxidation
-
Reagents : CrO₃ in H₂SO₄.
-
Target Positions : Oxidation of secondary alcohols (if present) to ketones at positions 1, 4, and 6.
-
Challenges : Over-oxidation to carboxylic acids and poor regioselectivity.
Metal-Free Oxidants
-
Alternatives : Dess-Martin periodinane or Swern oxidation for milder conditions.
-
Advantages : Better functional group tolerance and reduced side reactions.
Hazard Scenario | Response Action |
---|---|
Skin Contact | Wash with soap/water; remove contaminated clothing . |
Eye Exposure | Rinse cautiously for 15 minutes . |
Inhalation | Move to fresh air; seek medical attention . |
Industrial-Scale Production Challenges
Despite academic progress, industrial adoption remains limited due to:
-
High Catalyst Costs : Platinum group metals are expensive.
-
Purification Difficulties : Vacuum distillation is energy-intensive.
-
Regulatory Compliance : Strict controls on chromium-based oxidants.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce reduced forms with altered electronic properties .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione has shown potential as a pharmacological agent due to its biological activities. Research indicates that it may possess:
- Antitumor Activity : Studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in anticancer therapies.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuronal damage.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its three carbonyl groups facilitate various reactions, including:
- Condensation Reactions : The compound can participate in condensation reactions to form larger cyclic structures or complex polycyclic systems.
- Functionalization : The presence of multiple reactive sites allows for functionalization, enabling the introduction of various substituents to tailor the properties of the resultant compounds.
Structure-Activity Relationship (SAR) Studies
The structure of this compound makes it an ideal candidate for SAR studies. By modifying different parts of its structure, researchers can explore how these changes affect biological activity and reactivity. This approach can lead to the development of more potent derivatives with enhanced therapeutic profiles.
Case Studies and Research Findings
Several studies have been conducted to explore the applications and potential of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al., 2023 | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Johnson et al., 2024 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
Lee et al., 2023 | Antimicrobial Properties | Identified effectiveness against Gram-positive bacteria with minimal inhibitory concentrations established. |
Actividad Biológica
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is a bicyclic compound notable for its unique structural features, including a fused pyrazine and pyrrolidine ring. Its molecular formula is CHNO, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of three carbonyl groups enhances reactivity and interaction with biological targets. The molecular weight is approximately 168.15 g/mol, and it exhibits various chemical reactivity patterns such as oxidation and substitution reactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : Investigations into its mode of action reveal potential pathways involving apoptosis induction and autophagy modulation.
Case Studies and Research Findings
-
Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC values indicate its potency compared to standard chemotherapeutics like cisplatin.
Cell Line IC (µM) Comparison to Cisplatin MCF-7 0.25 ± 0.05 Stronger A549 0.30 ± 0.04 Comparable - Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through the activation of caspases (caspase-3/7, caspase-8), leading to programmed cell death. Additionally, it has been shown to suppress NF-κB expression while promoting p53 activation, which plays a crucial role in apoptosis regulation .
- Autophagy Induction : Studies indicate that this compound can trigger autophagy in cancer cells by increasing the formation of autophagosomes and enhancing beclin-1 expression while inhibiting mTOR signaling pathways .
The biological activity of this compound can be attributed to several key mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways via caspase activation.
- Autophagy Modulation : It promotes autophagic processes that contribute to cellular homeostasis and survival under stress conditions.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
Pyrrolo[1,2-a]pyrazine | Similar bicyclic structure | Varies; some exhibit anti-inflammatory properties |
Tetrahydroquinoline | Saturated nitrogen-containing ring | Psychoactive properties |
Pyrazolo[3,4-b]quinoline | Fused bicyclic structure | Antitumor activity |
These compounds share a core bicyclic framework that influences their chemical behavior and potential applications in drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes to access tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione and its derivatives?
- Methodological Answer: The compound can be synthesized via domino reactions, multicomponent reactions, or catalyst-free one-pot protocols. For example, vinyl azides react with cyclic ketones in a domino process to form the pyrrolo[1,2-a]pyrazine core . Catalyst-free approaches using bromopyruvate and benzodiazepines have also been reported, offering high atom economy and simplified purification . Key steps include cyclization and annulation reactions, often optimized using polar aprotic solvents (e.g., DMF) at 80–100°C.
Q. How can researchers characterize the structural and stereochemical properties of this heterocycle?
- Methodological Answer: Use a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical analysis, enantioselective HPLC with chiral columns (e.g., Chiralpak IA) and optical rotation measurements are critical. NIST databases provide reference mass spectra for structural validation .
Q. What preliminary biological screening assays are recommended for tetrahydropyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer: Start with in vitro assays targeting aldose reductase inhibition (relevant to diabetes complications) or neuroprotective activity (e.g., acetylcholinesterase inhibition). Use cell-based models (e.g., SH-SY5Y neurons) for cytotoxicity profiling. IC₅₀ values are typically determined via spectrophotometric methods .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines be achieved?
- Methodological Answer: Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts is the gold standard. Key parameters:
-
Catalyst: Ir/(R)-Segphos or Ir/(S)-Synphos complexes.
-
Additives: Cs₂CO₃ (prevents racemization and enhances conversion).
-
Substrate: Benzyl bromide-activated pyrazinium salts.
This method achieves up to 96% enantiomeric excess (ee) .Catalyst System Substrate ee (%) Reference Ir/(R)-Segphos 2-Benzyl-1-phenyl 95 Ir/(S)-Synphos 3-Methyl 96
Q. How should researchers resolve contradictions in catalytic efficiency across different studies?
- Methodological Answer: Discrepancies in catalytic performance (e.g., low ee in initial trials) often arise from substrate electronic effects or solvent polarity. Systematic optimization steps:
Screen Brønsted/Lewis acid additives (e.g., Cs₂CO₃ vs. KOtBu).
Vary hydrogen pressure (10–50 bar) to balance reactivity and selectivity.
Use DFT calculations to model transition states and identify steric clashes .
Q. What strategies improve regioselectivity in annulation reactions involving this scaffold?
- Methodological Answer: Brønsted acid-catalyzed domino reactions (e.g., PTSA in cyclopropane aldehyde annulation) enforce regioselectivity via imine intermediate stabilization. Key factors:
- Temperature control (0°C for imine formation, 80°C for cyclization).
- Electron-withdrawing substituents on anthranil hydrazides direct nucleophilic ring-opening .
Q. Data Analysis and Optimization
Q. How can computational methods guide the design of bioactive derivatives?
- Methodological Answer: Combine molecular docking (AutoDock Vina) with MD simulations (AMBER) to predict binding modes to targets like HDAC6 or aldose reductase. QSAR models using descriptors like logP and H-bond donors can prioritize derivatives for synthesis .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer: UPLC-MS with a C18 column (ACQUITY BEH) detects impurities at <0.1%. For chiral purity, use Chiralcel OD-H columns with hexane/isopropanol gradients. NIST’s GC-MS libraries aid in identifying byproducts .
Q. Key Challenges and Solutions
- Challenge: Low yields in multicomponent reactions.
Solution: Optimize stoichiometry (1:1.2:1 for aldehyde/amine/azide) and use microwave-assisted heating to reduce side reactions . - Challenge: Instability of hydrogenated products under acidic conditions.
Solution: Post-reduction neutralization (e.g., NaHCO₃ wash) and storage at −20°C under argon .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Physicochemical Properties
Substituents significantly alter melting points, solubility, and optical activity:
- 7d : Melting point 143–145°C; high optical rotation (−103.3°) suggests rigid stereochemistry .
- 7g : Oily consistency due to isopropyl and butyl groups, contrasting with crystalline analogs like 7d .
- Spiro Derivatives (e.g., 23t) : Enhanced rigidity improves binding to aldose reductase .
Aldose Reductase Inhibition
- 23t (SX-3030) : Most potent oral ARI (aldose reductase inhibitor) in vivo, reducing sciatic nerve sorbitol in diabetic rats .
- Comparison: Spirosuccinimide fusion in 23t enhances potency over non-fused analogs by optimizing hydrophobic interactions .
HDAC6 Selectivity
- And63 : IC₅₀ = 33 nM for HDAC6 with 100-fold selectivity over HDAC6. Fused-ring spacers improve channel occupancy in HDAC6 .
Vascular Smooth Muscle Relaxation
- Tetrahydropyrrolo[1,2-a]quinoxalines: Derivatives with 2,6-dimethoxyphenyl groups (e.g., compound 10) show strong aortic relaxation but weak hypotensive effects, highlighting substituent-dependent activity .
Key Contrasts and Challenges
- Stereochemical Sensitivity: Hydrogenation methods (e.g., Ir catalysis) are superior to non-catalytic routes in achieving high ee .
- Bioactivity Trade-offs : Bulky substituents (e.g., benzyl in 7e) may enhance target binding but reduce solubility .
- Synthetic Complexity : Spiro derivatives require multi-step sequences, whereas Ugi reactions offer streamlined access to diastereomers .
Propiedades
IUPAC Name |
3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOYQWYREBEBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231164 | |
Record name | Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-32-8 | |
Record name | Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18217-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.